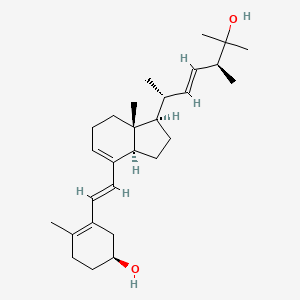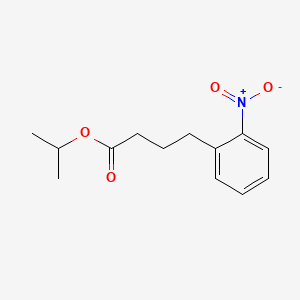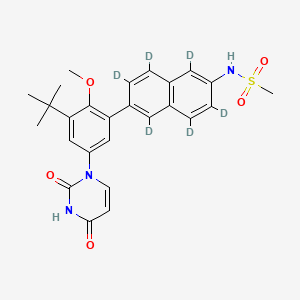![molecular formula C20H17ClN4O5 B13864455 4-[3-Chloro-4-[[(cyclopropylamino)carbonyl]amino]phenoxy]-1,2-dihydro-7-hydroxy-2-oxo-6-quinolinecarboxamide](/img/structure/B13864455.png)
4-[3-Chloro-4-[[(cyclopropylamino)carbonyl]amino]phenoxy]-1,2-dihydro-7-hydroxy-2-oxo-6-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Demethyl Lenvatinib Quinolone is a metabolite of Lenvatinib, an orally active inhibitor of multiple receptor tyrosine kinases including vascular endothelial growth factor (VEGF), fibroblast growth factor (FGF), and stem cell factor (SCF) receptors . This compound is of significant interest due to its potential therapeutic applications and its role in the metabolic pathway of Lenvatinib.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of quinolone derivatives, including Demethyl Lenvatinib Quinolone, involves several methods. One common approach is the reaction between 2-(N-tosylamido)benzothioates and activated alkynes in the presence of triphenylphosphine as a catalyst . Another method involves the use of aromatic amines and diethyl acetylenedicarboxylate through hydroamination followed by a Friedel–Crafts reaction . These reactions typically occur under mild conditions, making them suitable for industrial applications.
Industrial Production Methods
Industrial production of quinolone derivatives often employs large-scale synthesis techniques that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of these processes. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of industrial synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Demethyl Lenvatinib Quinolone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolone N-oxides, while reduction can produce various hydroquinolones .
Applications De Recherche Scientifique
Demethyl Lenvatinib Quinolone has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Mécanisme D'action
Demethyl Lenvatinib Quinolone exerts its effects by inhibiting receptor tyrosine kinases, which play a crucial role in cell signaling pathways involved in cell proliferation, migration, and survival . Specifically, it targets VEGF receptors, leading to the inhibition of angiogenesis and tumor growth. The compound also affects other pathways, including those mediated by FGF and SCF receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nalidixic Acid: An early quinolone antibiotic with a narrow spectrum of activity.
Ciprofloxacin: A widely used fluoroquinolone with broad-spectrum antibacterial activity.
Ofloxacin: Another fluoroquinolone with similar applications to ciprofloxacin.
Uniqueness
Demethyl Lenvatinib Quinolone is unique due to its specific role as a metabolite of Lenvatinib and its ability to inhibit multiple receptor tyrosine kinases. This distinguishes it from other quinolones, which primarily target bacterial enzymes .
Propriétés
Formule moléculaire |
C20H17ClN4O5 |
|---|---|
Poids moléculaire |
428.8 g/mol |
Nom IUPAC |
4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-hydroxy-2-oxo-1H-quinoline-6-carboxamide |
InChI |
InChI=1S/C20H17ClN4O5/c21-13-5-10(3-4-14(13)25-20(29)23-9-1-2-9)30-17-8-18(27)24-15-7-16(26)12(19(22)28)6-11(15)17/h3-9,26H,1-2H2,(H2,22,28)(H,24,27)(H2,23,25,29) |
Clé InChI |
ZYIYGDLCGGCPGV-UHFFFAOYSA-N |
SMILES canonique |
C1CC1NC(=O)NC2=C(C=C(C=C2)OC3=CC(=O)NC4=CC(=C(C=C43)C(=O)N)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



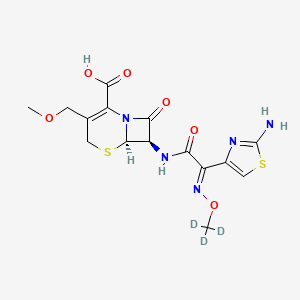
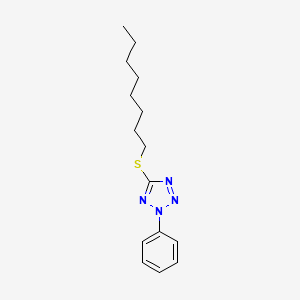
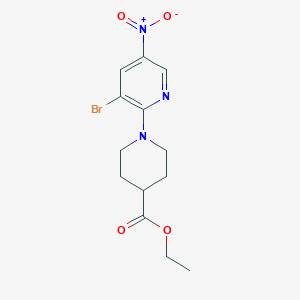
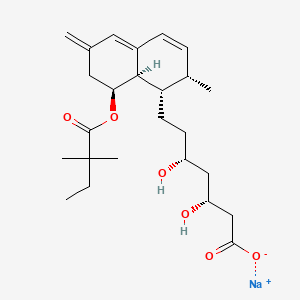
![tert-butyl N-[5-(dimethylamino)-1-oxo-1-piperazin-1-ylpentan-2-yl]carbamate](/img/structure/B13864420.png)
![1-Oxa-2,7-diazaspiro[4.5]decan-3-one](/img/structure/B13864423.png)
![Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-cyanobenzoate](/img/structure/B13864428.png)
